
Enzalutamida Impureza J
Descripción general
Descripción
4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C21H16F4N4O3 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación del Cáncer: Antagonismo del Receptor de Andrógenos
La enzalutamida y sus impurezas, incluida la Impureza J, se estudian principalmente por su papel en el tratamiento del cáncer de próstata resistente a la castración (CRPC). Como antagonista del receptor de andrógenos, la Impureza J puede utilizarse para comprender la farmacodinámica de la enzalutamida y para desarrollar terapias contra el cáncer más eficaces .
Control de Calidad Farmacéutico
La Impureza J es crucial en el control de calidad de la producción de enzalutamida. Su identificación y cuantificación garantizan la pureza y la eficacia de la enzalutamida como producto farmacéutico. Esto implica el desarrollo de métodos analíticos robustos para el perfil de impurezas .
Desarrollo de Métodos Analíticos
Los investigadores utilizan la Impureza J para desarrollar y validar métodos analíticos como la HPLC, LC–MS/MS y la RMN. Estos métodos son esenciales para la cuantificación de las impurezas potenciales y del constituyente principal en la enzalutamida .
Estudios de Degradación de Fármacos
La Impureza J sirve como marcador en los estudios de degradación de fármacos. Comprender su formación y estabilidad en diversas condiciones ayuda a evaluar la vida útil y los requisitos de almacenamiento de la enzalutamida .
Farmacocinética y Metabolismo
El estudio de la Impureza J puede proporcionar información sobre la farmacocinética y el metabolismo de la enzalutamida. Ayuda a identificar las vías metabólicas y los posibles metabolitos activos en los sistemas biológicos .
Toxicología y Evaluación de la Seguridad
La Enzalutamida Impureza J se utiliza en estudios toxicológicos para evaluar el perfil de seguridad de la enzalutamida. Esto incluye evaluar el potencial genotóxico y determinar los niveles aceptables de impurezas en el producto final .
Cumplimiento Normativo
Para las presentaciones regulatorias como ANDA y DMF, se analiza la Impureza J para cumplir con los estrictos requisitos establecidos por las autoridades sanitarias. Esto garantiza que la enzalutamida cumple con los estándares necesarios para su uso clínico .
Optimización de la Ruta de Síntesis
La presencia y caracterización de la Impureza J pueden informar la optimización de la ruta de síntesis para la enzalutamida. Esto puede conducir a mejores rendimientos, costes reducidos y una mayor calidad del fármaco final .
Actividad Biológica
The compound 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This article aims to summarize the available data on its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.
- Molecular Formula : CHFNOS
- Molecular Weight : 446.45 g/mol
- CAS Number : 915087-16-0
- Purity : >95% (HPLC)
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following sections detail specific findings related to its activity.
Cytotoxicity Studies
Cytotoxicity was assessed using the MTT assay across various human cancer cell lines, including leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231). The results are summarized in Table 1.
Cell Line | IC (μM) | Reference Compound |
---|---|---|
HL-60 | 0.22 | Sorafenib |
A549 | 0.34 | PAC-1 |
MDA-MB-231 | 0.41 | Sorafenib |
Table 1: Cytotoxicity of the compound against various cancer cell lines.
The compound demonstrated potent cytotoxicity with IC values significantly lower than those of established chemotherapeutics, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to a marked increase in apoptotic cells in the LNCaP prostate cancer cell line, with apoptosis rates rising from 2.76% in control to 19.22% after treatment with 10 μM of the compound .
Additionally, structure-activity relationship (SAR) studies suggest that substituents such as trifluoromethyl groups enhance potency by increasing lipophilicity and facilitating cellular uptake .
Case Studies
Several studies have explored the biological activity of similar compounds featuring the imidazolidinone scaffold. For instance, a recent study evaluated a series of derivatives for their anti-proliferative effects against prostate cancer cell lines. The findings indicated that compounds with electron-withdrawing groups exhibited improved activity compared to their unsubstituted counterparts .
Comparative Analysis
Comparative studies highlighted that compounds with similar structural features but different substituents showed varying degrees of potency. For example, compounds with trifluoromethyl substitutions consistently outperformed those without such modifications.
Propiedades
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O3/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQXCBJXGZMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-18-3 | |
Record name | Oxo-enzalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXO-ENZALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286CC9ZV3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Considering the research focus on crystal forms, could differences in polymorphism between enzalutamide and o-enzalutamide influence purification strategies?
A1: While the research doesn't directly investigate the crystal structure of o-enzalutamide, it highlights the significance of polymorphism in enzalutamide itself []. Different crystal forms can exhibit varying physicochemical properties such as solubility, stability, and even impurity inclusion behavior. It's plausible that enzalutamide and o-enzalutamide, even if structurally similar, might exhibit distinct crystal packing arrangements and preferences for solvent inclusion. Therefore, exploring the potential polymorphism of o-enzalutamide could be valuable. If distinct crystal forms exist, exploiting these differences in solubility or stability could offer routes for separating o-enzalutamide from enzalutamide during purification, leading to a more efficient manufacturing process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.